4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidin-2-amine,4-chloro-7-(methoxymethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and signaling pathways involved in diseases such as cancer and inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine,4-chloro-7-(methoxymethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the use of dimethyl malonate as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chlorination to form the desired compound . The overall yield of this process is around 31%, and the procedure is considered operationally simple and practical for large-scale synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidin-2-amine,4-chloro-7-(methoxymethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Substitution: It can also undergo electrophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki coupling and strong nucleophiles like amines for nucleophilic substitution . Typical reaction conditions involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrrolo[2,3-d]pyrimidines, while Suzuki coupling can produce biaryl derivatives .
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidin-2-amine,4-chloro-7-(methoxymethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-2-amine,4-chloro-7-(methoxymethyl)- involves its ability to inhibit specific enzymes and signaling pathways. For example, it acts as an inhibitor of protein kinase B (PKB or Akt), a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By binding to the active site of the enzyme, it prevents the phosphorylation and activation of downstream targets, thereby inhibiting cell proliferation and promoting apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and have similar biological activities.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown potent activity against Mycobacterium tuberculosis.
Uniqueness
7H-Pyrrolo[2,3-d]pyrimidin-2-amine,4-chloro-7-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
CAS No. |
90065-72-8 |
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Molecular Formula |
C8H9ClN4O |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-chloro-7-(methoxymethyl)pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H9ClN4O/c1-14-4-13-3-2-5-6(9)11-8(10)12-7(5)13/h2-3H,4H2,1H3,(H2,10,11,12) |
InChI Key |
WEBXQOIHAIDATL-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CC2=C1N=C(N=C2Cl)N |
Origin of Product |
United States |
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